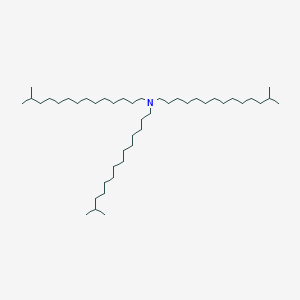arsane CAS No. 112642-94-1](/img/structure/B14303262.png)
Bis[bis(trimethylsilyl)methyl](methyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisbis(trimethylsilyl)methylarsane is an organoarsenic compound characterized by the presence of trimethylsilyl groups attached to a central arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bisbis(trimethylsilyl)methylarsane typically involves the reaction of trimethylsilyl chloride with an arsenic-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Bisbis(trimethylsilyl)methylarsane may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bisbis(trimethylsilyl)methylarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bisbis(trimethylsilyl)methylarsane is used as a precursor for the synthesis of other organoarsenic compounds
Biology and Medicine
While the biological and medicinal applications of Bisbis(trimethylsilyl)methylarsane are still under investigation, its derivatives may have potential as therapeutic agents or diagnostic tools due to their ability to interact with biological molecules.
Industry
In industry, this compound is used in the production of advanced materials, including semiconductors and specialty polymers. Its ability to form stable bonds with other elements makes it valuable in the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism by which Bisbis(trimethylsilyl)methylarsane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)methane: Similar in structure but lacks the arsenic atom.
Bis(trimethylsilyl)acetylene: Contains a triple bond between carbon atoms instead of an arsenic atom.
Metal bis(trimethylsilyl)amides: Coordination complexes with metals instead of arsenic.
Uniqueness
Bisbis(trimethylsilyl)methylarsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
112642-94-1 |
|---|---|
Formule moléculaire |
C15H41AsSi4 |
Poids moléculaire |
408.75 g/mol |
Nom IUPAC |
bis[bis(trimethylsilyl)methyl]-methylarsane |
InChI |
InChI=1S/C15H41AsSi4/c1-16(14(17(2,3)4)18(5,6)7)15(19(8,9)10)20(11,12)13/h14-15H,1-13H3 |
Clé InChI |
XNPZBXBARWWMRD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)[As](C)C([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


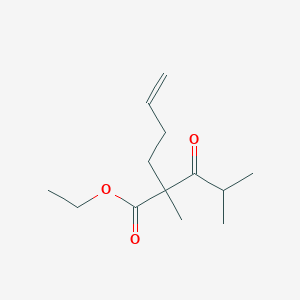
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
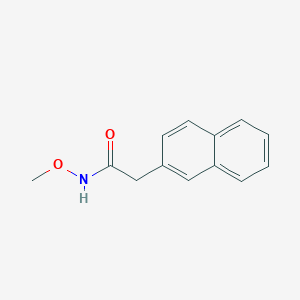
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
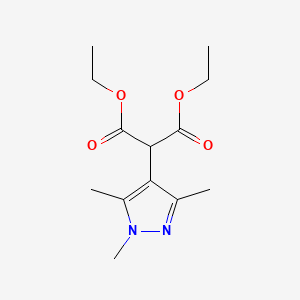
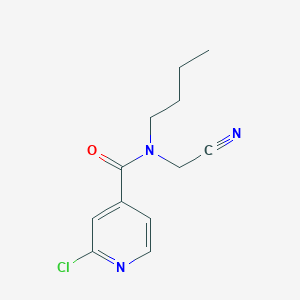
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

